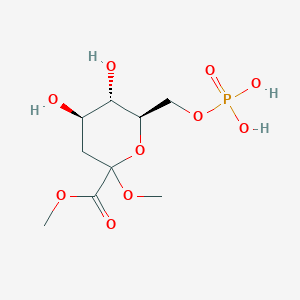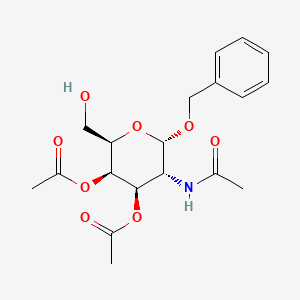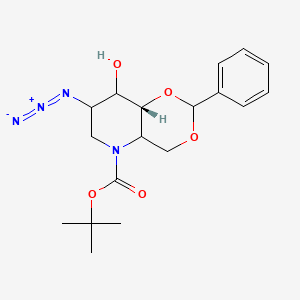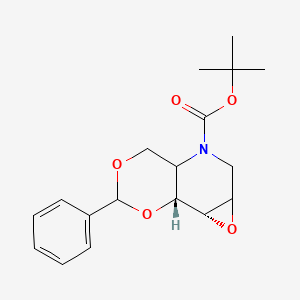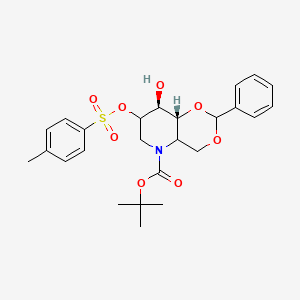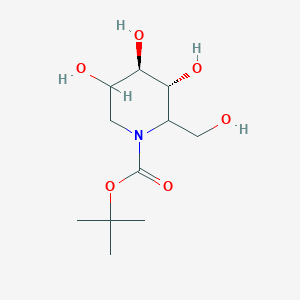![molecular formula C₁₀H₇N₃O₃ B1140234 Imidazolidinetrione, [(phenylmethylene)amino]- CAS No. 42839-64-5](/img/structure/B1140234.png)
Imidazolidinetrione, [(phenylmethylene)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Imidazolidinetrione, [(phenylmethylene)amino]-" refers to a class of chemical compounds that are derivatives of imidazolidines and imidazoles. These compounds have been studied for their diverse chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of imidazolines and imidazoles, such as "Imidazolidinetrione, [(phenylmethylene)amino]-," often involves the Michael addition of ethylene- or phenylene-diamines to allenic or acetylenic nitriles (Fomum, Landor, & Landor, 1974). Another method involves the reaction of (dimethylthiomethylene)-phenylacetonitriles with ethylenediamine, 1,3-diaminopropane, and 1,4-diaminobutane (Huang, Gan, & Wang, 1988).
Molecular Structure Analysis
The molecular structure of these compounds often exhibits a twisted phenyl group, as shown by crystal structure analysis. This twist can affect the tautomeric equilibrium between different molecular forms (Huang, Gan, & Wang, 1988).
Chemical Reactions and Properties
"Imidazolidinetrione, [(phenylmethylene)amino]-" derivatives can undergo various chemical reactions, leading to a range of products. For example, imine hydrolysis and condensation reactions can produce different imidazole compounds with varied substituents (Ammar et al., 2016). These reactions are influenced by factors such as substituents and reaction conditions.
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, can be affected by their molecular structure. For instance, the twisted phenyl group can influence the compound's interaction with solvents and its ability to form crystalline structures (Sakata et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the molecular structure and substituents of the imidazolidine derivatives. Different substituents can lead to varying degrees of reactivity and potential for forming different types of chemical bonds (Sakata et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Imidazolidinetrione derivatives, including those with various substituents such as phenylmethyleneamino groups, have been extensively studied for their synthesis methods and potential biological activities. For instance, imidazolidinetriones have been synthesized through double Michael addition reactions involving ethylene- or phenylene-diamines and allenic or acetylenic nitriles. This method demonstrates the versatility of imidazolidinetriones in organic synthesis and their potential as intermediates in the production of various chemical compounds (Fomum, Landor, & Landor, 1974).
Antimicrobial and Antifungal Activities
Imidazolidinetriones and their derivatives have shown promising antimicrobial and antifungal activities. A study on 5-imino-4-thioxo-2-imidazolidinone derivatives with different aromatic substituents revealed significant activities against various bacterial and fungal strains. Some compounds, such as 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-ones, exhibited strong antimicrobial efficacy, highlighting the potential of imidazolidinetriones in developing new antimicrobial agents (Ammar et al., 2016).
Herbicidal Applications
The structural flexibility of imidazolidinetriones has also been exploited in the search for new herbicidal compounds. A study focusing on the variation of substituents on the imidazolidinetrione ring found that certain derivatives exhibit good herbicidal activity, particularly against velvetleaf. This suggests that imidazolidinetriones could be a valuable scaffold for the development of new herbicides (Li et al., 2013).
Safety And Hazards
“Imidazolidinetrione, [(phenylmethylene)amino]-” is not intended for human or veterinary use and is used for research purposes only.
Zukünftige Richtungen
Imidazole and benzimidazole bioactive heterocycles have been the focus of recent advances in drug development . The development of drugs based on these heterocycles is an increasingly active and attractive topic of medicinal chemistry . This highlights the potential for future research and development in this area .
Eigenschaften
IUPAC Name |
1-(benzylideneamino)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLKOIIYHZAID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazolidinetrione, [(phenylmethylene)amino]- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


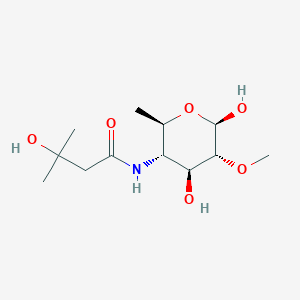
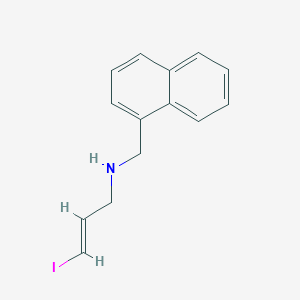

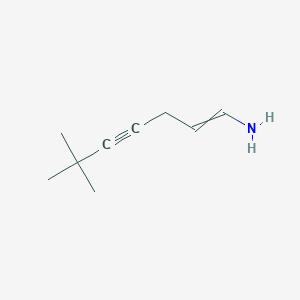
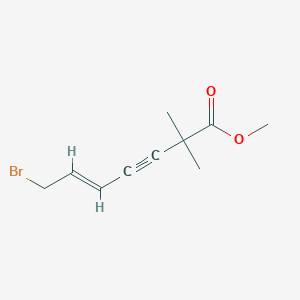
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
